Cas no 2229250-40-0 (2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine)

2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine
- 2229250-40-0
- EN300-1779795
- 2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine
-
- インチ: 1S/C12H19N3/c13-8-7-12(5-6-12)11-9-3-1-2-4-10(9)14-15-11/h1-8,13H2,(H,14,15)
- InChIKey: ZSSBJJSQLJKJGL-UHFFFAOYSA-N
- ほほえんだ: N1=C(C2CCCCC=2N1)C1(CCN)CC1
計算された属性
- せいみつぶんしりょう: 205.157897619g/mol
- どういたいしつりょう: 205.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1779795-0.5g |
2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |
2229250-40-0 | 0.5g |
$1783.0 | 2023-09-20 | ||
Enamine | EN300-1779795-0.1g |
2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |
2229250-40-0 | 0.1g |
$1635.0 | 2023-09-20 | ||
Enamine | EN300-1779795-5.0g |
2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |
2229250-40-0 | 5g |
$5387.0 | 2023-06-02 | ||
Enamine | EN300-1779795-0.05g |
2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |
2229250-40-0 | 0.05g |
$1560.0 | 2023-09-20 | ||
Enamine | EN300-1779795-2.5g |
2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |
2229250-40-0 | 2.5g |
$3641.0 | 2023-09-20 | ||
Enamine | EN300-1779795-10g |
2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |
2229250-40-0 | 10g |
$7988.0 | 2023-09-20 | ||
Enamine | EN300-1779795-0.25g |
2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |
2229250-40-0 | 0.25g |
$1708.0 | 2023-09-20 | ||
Enamine | EN300-1779795-1g |
2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |
2229250-40-0 | 1g |
$1857.0 | 2023-09-20 | ||
Enamine | EN300-1779795-5g |
2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |
2229250-40-0 | 5g |
$5387.0 | 2023-09-20 | ||
Enamine | EN300-1779795-10.0g |
2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]ethan-1-amine |
2229250-40-0 | 10g |
$7988.0 | 2023-06-02 |
2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine 関連文献
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
J.-F. Colomer,L. Henrard,P. Launois,G. Van Tendeloo,A. A. Lucas,Ph. Lambin Chem. Commun., 2004, 2592-2593
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
Related Articles
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amineに関する追加情報
Introduction to 2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine (CAS No. 2229250-40-0)
2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine, identified by its Chemical Abstracts Service number CAS No. 2229250-40-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of both indazole and cyclopropyl moieties in its structure imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The indazole ring is a prominent feature in medicinal chemistry, known for its role in various bioactive molecules. Its three-membered fused ring system contributes to the molecule's rigidity and can interact with biological targets in specific ways. The 4,5,6,7-tetrahydro-1H-indazol-3-yl moiety further modifies the electronic properties of the indazole core, influencing its reactivity and binding affinity. This modification has been strategically employed in the design of molecules targeting neurological disorders, cancer, and other diseases.
Complementing the indazole scaffold is the cyclopropylethan-1-amine group. The cyclopropyl ring is a small, strained three-membered carbon ring that often enhances binding affinity by inducing conformational constraints. This structural feature can improve metabolic stability and binding interactions with biological targets. The amine functionality at the terminal position provides a site for further derivatization, allowing chemists to fine-tune the pharmacological properties of the compound.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. Studies suggest that 2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine may interact with proteins through multiple hydrogen bonding interactions and hydrophobic contacts. These interactions are critical for determining the compound's efficacy and selectivity in biological systems.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the indazole core through cyclization reactions followed by functional group transformations to introduce the cyclopropyl group and the amine moiety. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently, reducing both cost and environmental impact.
In vitro studies have begun to explore the potential pharmacological activities of 2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine. Initial results indicate that it may exhibit inhibitory effects on certain enzymes and receptors implicated in diseases such as cancer and neurodegeneration. The indazole moiety has been shown to modulate signaling pathways involved in cell growth and differentiation, while the cyclopropyl group may enhance binding to specific protein targets.
The compound's structural features also make it an attractive candidate for further derivatization using combinatorial chemistry techniques. By systematically varying substituents on the indazole or cyclopropyl rings, researchers can generate libraries of analogs with tailored properties. This approach has been successfully employed in high-throughput screening campaigns to identify novel bioactive molecules with improved pharmacokinetic profiles.
One particularly promising application area for 2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine is in the treatment of neurological disorders. The indazole scaffold is known to interact with receptors involved in neurotransmission, suggesting potential therapeutic benefits for conditions such as Alzheimer's disease or Parkinson's disease. Preclinical studies are ongoing to evaluate its efficacy and safety in animal models.
The compound's potential also extends to oncology research. The ability of indazole derivatives to modulate pathways involved in cancer cell proliferation has been well-documented. By incorporating structural elements like the cyclopropyl group, 2 - 1 - ( 4 , 5 , 6 , 7 - tetrahydro - 1 H - indazol - 3 - yl ) cyclopropylethan - 1 - amine may offer a new mechanism for inhibiting tumor growth while minimizing side effects associated with traditional chemotherapeutic agents.
As research continues to uncover new applications for this class of compounds, 2 - 1 - ( 4 , 5 , 6 , 7 - tetrahydro - 1 H - indazol - 3 - yl ) cyclopropylethan - 1 - amine (CAS No. 2229250 -40 -0) is poised to play a significant role in pharmaceutical development. Its unique structural features provide a rich foundation for innovation, enabling researchers to design molecules with enhanced therapeutic potential across multiple disease areas.
2229250-40-0 (2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine) 関連製品
- 2229579-98-8(O-{[1-(2-methanesulfonylphenyl)cyclopropyl]methyl}hydroxylamine)
- 929297-55-2(Dechloro Lorcaserin (>50% ee))
- 2061925-54-8(rac-tert-butyl N-(1R,2S)-2-(3-bromophenyl)cyclopropylcarbamate)
- 2377608-45-0(3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester)
- 289061-13-8(N-4-(benzylsulfamoyl)phenylacetamide)
- 2059967-39-2(2-bromo-3-ethoxy-5H,6H,8H-imidazo2,1-c1,4oxazine)
- 1261768-64-2(4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine)
- 1212460-78-0(2-{(2R,6S)-2,6-Dimethylmorpholin-4-ylmethyl}azepane Oxalate)
- 1344375-15-0(Pyrimidine, 4-chloro-6-methyl-5-(1-methylethyl)-2-(1-methylpropyl)-)
- 1804228-13-4(2-Mercapto-5-nitrophenylpropanal)




